2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
CAS No.: 86273-53-2
Cat. No.: VC4885707
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68
* For research use only. Not for human or veterinary use.
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide - 86273-53-2](/images/structure/VC4885707.png)
CAS No. | 86273-53-2 |
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Molecular Formula | C9H15ClN2O2 |
Molecular Weight | 218.68 |
IUPAC Name | 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Standard InChI | InChI=1S/C9H15ClN2O2/c10-7-8(13)11-4-2-6-12-5-1-3-9(12)14/h1-7H2,(H,11,13) |
Standard InChI Key | ITZRWOYPNCNMRH-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1)CCCNC(=O)CCl |
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic organic compound with the molecular formula and a molecular weight of 218.68 g/mol. It is identified by the PubChem CID 3494199 and has been studied for its potential applications in medicinal chemistry and organic synthesis. The compound features a chloroacetamide functional group linked to a pyrrolidinone moiety via a propyl chain, which contributes to its unique chemical reactivity and biological properties .
Synthesis
The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide generally involves:
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Chloroacetylation: Reacting chloroacetyl chloride with a suitable amine precursor under basic conditions.
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Coupling Reaction: Introducing the pyrrolidone ring through nucleophilic substitution reactions, often using solvents like ethanol or dichloromethane to facilitate the reaction .
General Reaction Scheme:
Medicinal Chemistry
The compound's amide bond and pyrrolidone ring make it structurally versatile for medicinal chemistry applications, particularly as scaffolds for developing drugs targeting the central nervous system or as intermediates in multi-step organic syntheses .
Spectroscopic Data
Characterization techniques commonly employed include:
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NMR (Nuclear Magnetic Resonance): To confirm structural integrity, especially the connectivity of the propyl chain and pyrrolidone ring.
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Mass Spectrometry (MS): To verify molecular weight and detect fragmentation patterns.
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IR Spectroscopy: To identify functional groups such as amides () and chloro groups.
Computational Studies
In silico studies like molecular docking can provide insights into potential biological targets for this compound, particularly enzymes or receptors that interact with electrophilic groups .
Safety and Handling
The presence of a chloroacetamide group indicates potential reactivity with nucleophiles, including biological molecules, which may pose safety concerns during handling:
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Toxicity: Likely toxic if ingested or inhaled; requires further toxicological evaluation.
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Handling Precautions: Use gloves, goggles, and work in a well-ventilated area or fume hood.
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